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molecular formula C9H11BrO2 B1589265 2-Bromobenzaldehyde dimethyl acetal CAS No. 35849-09-3

2-Bromobenzaldehyde dimethyl acetal

Cat. No. B1589265
M. Wt: 231.09 g/mol
InChI Key: RXYLXDKWPRPXMI-UHFFFAOYSA-N
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Patent
US04578522

Procedure details

A solution of 2-bromobenzaldehyde (451.9 g, 2.44 mol), trimethyl orthoformate (324 g, 3.05 mol) and concentrated hydrochloric acid (4.0 ml, 0.05 mol) in methanol (2 L) was refluxed for four hours. The volatile components were evaporated on the rotary evaporator and the residue dried over anhydrous potassium carbonate, filtered, and distilled (66°-72° C. at 0.1-0.2 mm) to give 474.1 g (84%) of the 2-Bromobenzaldehyde Dimethyl Acetal compound as a colorless oil. 'H NMR (CDCl3): 3.35 (s, 6, OCH3), 5.50 (s, 1, CH), 7.5 (m, 4, Ar--H).
Quantity
451.9 g
Type
reactant
Reaction Step One
Quantity
324 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
4 mL
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1C=O.[CH:10](OC)([O:13][CH3:14])[O:11][CH3:12]>CO.Cl>[CH3:12][O:11][CH:10]([O:13][CH3:14])[C:3]1[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=1[Br:1]

Inputs

Step One
Name
Quantity
451.9 g
Type
reactant
Smiles
BrC1=C(C=O)C=CC=C1
Name
Quantity
324 g
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
2 L
Type
solvent
Smiles
CO
Name
Quantity
4 mL
Type
catalyst
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatile components were evaporated on the rotary evaporator
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the residue dried over anhydrous potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
distilled (66°-72° C. at 0.1-0.2 mm)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC=C1)Br)OC
Measurements
Type Value Analysis
AMOUNT: MASS 474.1 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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